1-Methylpyrrole-2-carboxamide

Übersicht

Beschreibung

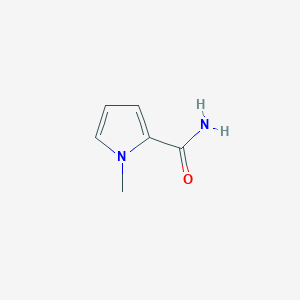

1-Methylpyrrole-2-carboxamide is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with a suitable carboxylating agent under controlled conditions. For example, the reaction of 1-methylpyrrole with carbon dioxide in the presence of a base can yield 1-methylpyrrole-2-carboxylic acid, which can then be converted to this compound through amidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methylpyrrole-2-carboxylic acid, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 1-methylpyrrole-2-carboxamide exhibits significant antimicrobial activity. A study conducted by Grabowski et al. analyzed the compound's structure and its interactions with biological systems, revealing that it could inhibit the growth of certain bacteria and fungi. The research utilized various spectroscopic techniques to determine the compound's efficacy against pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cancer Research

this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation. This makes MPCA a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer for synthesizing conducting polymers. These polymers have applications in organic electronics, including sensors and transistors. The electropolymerization of MPCA leads to films with desirable electrical properties, making them suitable for use in flexible electronic devices .

Nanotechnology

The compound is also explored in nanotechnology for fabricating nanostructured materials. Its unique chemical structure allows for the formation of nanoparticles with specific surface properties, which can be tailored for applications in drug delivery systems and targeted therapies. The stability and biocompatibility of these nanoparticles enhance their effectiveness in biomedical applications .

Environmental Science

Pollutant Degradation

this compound has been studied for its potential role in environmental remediation. Research indicates that it can facilitate the degradation of pollutants in water systems, particularly organic contaminants. This application is vital for developing sustainable methods to address environmental pollution .

Case Studies

Wirkmechanismus

The mechanism of action of 1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 1-Methylpyrrole-2-carboxylic acid

- 1-Hydroxypyrrole-2-carboxamide

- 1-Methylpyrrole-2-carboxaldehyde

Comparison: 1-Methylpyrrole-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications.

Biologische Aktivität

1-Methylpyrrole-2-carboxamide (MPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with a methyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is , and it has a melting point of approximately 95°C. The compound exhibits various spectroscopic properties, including specific infrared (IR) and nuclear magnetic resonance (NMR) signals that confirm its structure .

Antimicrobial Activity

Recent studies have demonstrated that MPCA derivatives exhibit potent anti-tuberculosis (TB) activity. A series of pyrrole-2-carboxamide compounds were synthesized, showing significant inhibition against Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 protein, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. The most effective compounds displayed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL, indicating strong antimicrobial potential .

Anticancer Properties

MPCA has also been evaluated for its anticancer properties. In a study involving DNA minor groove binders, analogs containing MPCA groups showed submicromolar cytotoxicity against K562 human leukemia cells. These compounds acted as topoisomerase IIα inhibitors, leading to increased DNA damage and apoptosis in cancer cells. The binding affinity of these compounds to DNA was significantly higher than their parent structures, suggesting enhanced therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of MPCA derivatives is closely linked to their structural modifications. For instance, the introduction of bulky substituents on the pyrrole ring significantly improved anti-TB activity. Compounds with electron-withdrawing groups on the phenyl moiety showed enhanced potency against drug-resistant strains of TB .

| Compound | Substituent | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 5 | 2-adamantyl | <0.016 | >64 |

| Compound 12 | Methyl on pyrrole | 3.7 | >50 |

| Compound 19 | CF3 on phenyl | >5 | >50 |

Case Studies

- Anti-TB Activity : A study highlighted the efficacy of MPCA derivatives against drug-resistant TB strains. Compounds were tested against M. smegmatis, revealing that modifications to the carboxamide group significantly impacted their activity and stability .

- Anticancer Activity : Another investigation assessed the impact of MPCA-containing compounds on K562 cells, demonstrating that specific analogs could inhibit cell growth effectively through topoisomerase IIα-mediated pathways .

Eigenschaften

IUPAC Name |

1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJBIGAZJFDVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368326 | |

| Record name | 1-methylpyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-41-7 | |

| Record name | 1-methylpyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structure of 1-methylpyrrole-2-carboxamide in biological systems?

A1: this compound serves as a key structural motif in the antibiotic netropsin. This compound exhibits antiviral, antifungal, and antibacterial activities []. Its ability to bind to specific DNA sequences stems from its structure. The molecule consists of this compound units linked by guanidinoacetamidino and amidinopropyl groups []. This unique arrangement allows netropsin to interact with the minor groove of DNA, particularly at A-T rich regions, without intercalating or unwinding the DNA double helix []. This interaction ultimately interferes with DNA replication and transcription processes, leading to its biological activity.

Q2: How does this compound contribute to the binding of netropsin to DNA?

A2: While the specific roles of individual this compound units within netropsin's binding haven't been extensively studied in these papers, their presence is crucial. Research suggests that netropsin binds to the minor groove of DNA primarily through interactions with the edges of base pairs, rather than by intercalating between them []. The amide groups within this compound likely participate in hydrogen bonding with DNA bases, contributing to the overall stability of the netropsin-DNA complex. Furthermore, the planar, aromatic nature of the pyrrole ring may facilitate van der Waals interactions with the DNA helix, further enhancing binding affinity.

Q3: Are there efficient synthetic methods available for incorporating this compound into larger molecules?

A3: Yes, the research highlights a convenient and efficient method for incorporating this compound into larger structures []. This method utilizes a thermal rearrangement of specifically designed thiophene or selenophene carbonyl azides in the presence of 1-methylpyrrole []. This reaction results in the formation of N-(2-heteroaryl)-1-methylpyrrole-2-carboxamides, effectively linking the this compound moiety to another heteroaryl group through an amide bond []. This approach offers a potential pathway for synthesizing analogs of netropsin or other compounds containing this important structural motif.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.